1-(Allyloxy)-4-bromo-2-chlorobenzene
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Overview
Description
1-(Allyloxy)-4-bromo-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It features a benzene ring substituted with an allyloxy group at the first position, a bromine atom at the fourth position, and a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Allyloxy)-4-bromo-2-chlorobenzene can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the para position.
Bromination: The nitro compound is then brominated to introduce a bromine atom at the meta position relative to the nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in hydrochloric acid.
Allylation: The amino group is then converted to an allyloxy group through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-4-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling.
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or to reduce the allyloxy group to an alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkyne.
Ullmann Coupling: Copper catalyst and an appropriate nucleophile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation Reactions: Epoxides, aldehydes, or carboxylic acids.
Reduction Reactions: Dehalogenated compounds or alcohols.
Scientific Research Applications
1-(Allyloxy)-4-bromo-2-chlorobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile starting material for the synthesis of various aromatic compounds.
Material Science: The compound can be used as a building block for the synthesis of functional polymers and organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It can be used as a probe to study the effects of halogenated aromatic ethers on biological systems.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-4-bromo-2-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the allyloxy group can undergo various chemical transformations. These interactions can affect molecular pathways and cellular processes, making the compound useful in studying specific biochemical mechanisms.
Comparison with Similar Compounds
1-(Allyloxy)-4-bromo-2-chlorobenzene can be compared with other similar compounds such as:
1-(Allyloxy)-4-propoxybenzene: This compound has a similar structure but with a propoxy group instead of a chlorine atom. It is known for its insecticidal properties.
1,4-Diallyloxybenzene: This compound has two allyloxy groups and is used in the synthesis of polymers and other organic materials.
1,4-Dipropoxybenzene: This compound has two propoxy groups and is used in similar applications as this compound.
The uniqueness of this compound lies in its combination of halogen atoms and an allyloxy group, which provides a unique reactivity profile and makes it suitable for a wide range of applications in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-2-chloro-1-prop-2-enoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMGQOIFBKQIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391777 |
Source
|
Record name | Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84109-21-7 |
Source
|
Record name | Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 4-bromo-2-chlorophenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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